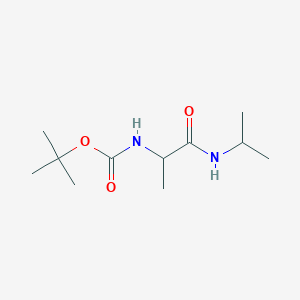

N-Isopropyl 2-(boc-amino)propanamide

Description

Strategic Importance of α-Amino Amide Derivatives in Contemporary Chemical Synthesis

α-Amino amides are fundamental structural motifs found in a vast array of biologically active compounds, including peptides, natural products, and pharmaceuticals. Their prevalence underscores their strategic importance in contemporary chemical synthesis. The presence of both an amide and an amino group at the α-carbon provides multiple points for chemical modification, making them versatile intermediates in the construction of complex molecular architectures.

The synthesis of α-amino amides often involves the coupling of an N-protected amino acid with an amine. Various methods have been developed to achieve this transformation efficiently and with high stereochemical fidelity. For instance, the use of coupling reagents is a common strategy in peptide synthesis, which can be adapted for the preparation of α-amino amides. Advances in catalysis have also led to novel and efficient methods for their synthesis.

The amide bond in these derivatives is a key feature, offering conformational rigidity and the ability to participate in hydrogen bonding, which are crucial for molecular recognition and biological activity. The strategic incorporation of α-amino amide moieties can influence the pharmacokinetic and pharmacodynamic properties of drug candidates.

N-Protected Amino Acid Amides as Versatile Chiral Building Blocks

The chirality of α-amino acids is a cornerstone of their utility in asymmetric synthesis. By protecting the amino group, typically with groups like Boc or carbobenzyloxy (Cbz), these molecules are transformed into stable and versatile chiral building blocks. iupac.orgresearchgate.net The Boc group, in particular, is widely favored due to its stability under a range of reaction conditions and its facile removal under mild acidic conditions. nih.gov

N-protected amino acid amides serve as crucial intermediates in the synthesis of peptidomimetics, where the peptide backbone is modified to improve properties such as stability against enzymatic degradation. They are also employed in the synthesis of chiral ligands for asymmetric catalysis and as starting materials for the construction of complex natural products. The ability to control the stereochemistry at the α-carbon is paramount in these applications, as the biological activity of the final molecule is often dependent on its specific three-dimensional arrangement.

The synthesis of these chiral building blocks can be achieved through various routes, including the direct amidation of N-protected amino acids. For example, the reaction of Boc-L-alanine with allylamine has been used to prepare N-(Boc-L-alanine)allylamine, a structurally related analog of the title compound. researchgate.net

Overview of Current Research Trajectories Involving N-Isopropyl 2-(boc-amino)propanamide and Structurally Related Analogs

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the research trajectories of structurally similar compounds provide valuable insights into its potential applications and areas of investigation. The core structure of this compound, which is derived from L-alanine, is a common motif in medicinal chemistry and materials science.

Current research involving analogous N-Boc-alaninamide derivatives often centers on their incorporation into larger molecules to impart specific properties. For instance, chiral amides are instrumental in asymmetric synthesis, acting as chiral auxiliaries or ligands to control the stereochemistry of a reaction. iupac.orgresearchgate.netrsc.org The isopropylamide moiety can influence the solubility and lipophilicity of a molecule, which are critical parameters in drug design.

Research into novel synthetic methodologies continues to be a prominent theme. The development of more efficient and stereoselective methods for the formation of the amide bond is an ongoing area of interest. Furthermore, the use of these building blocks in the construction of peptide-based materials, such as hydrogels and nanoparticles, is a growing field of research. The self-assembly properties of these materials are often dictated by the hydrogen-bonding capabilities of the amide groups and the chirality of the amino acid core.

The exploration of N-isopropyl amides of N-protected amino acids in the context of creating new therapeutic agents is another significant research direction. By modifying the substituents on the amide nitrogen and the amino acid side chain, chemists can generate libraries of compounds for screening against various biological targets.

Data Tables

Table 1: Physicochemical Properties of this compound and a Related Compound

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C11H22N2O3 | 230.31 | 1163288-33-2 |

| N-isopropylpropanamide | C6H13NO | 115.17 | 10601-63-5 nih.gov |

Data for this compound is based on supplier information as extensive research data is not publicly available.

Table 2: Comparison of Synthetic Approaches for Amide Bond Formation

| Method | Reagents | Advantages | Disadvantages |

| Carbodiimide Coupling | DCC, EDC, HOBt, DMAP | High yields, mild conditions | Potential for racemization, formation of byproducts |

| Activated Esters | N-Hydroxysuccinimide esters, Pentafluorophenyl esters | Reduced risk of racemization | Requires pre-activation of the carboxylic acid |

| Acid Halides | Thionyl chloride, Oxalyl chloride | Highly reactive | Harsh conditions, not suitable for sensitive substrates |

| Enzymatic Coupling | Lipases, Proteases | High stereoselectivity, environmentally friendly | Limited substrate scope, requires specific reaction conditions |

Properties

IUPAC Name |

tert-butyl N-[1-oxo-1-(propan-2-ylamino)propan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-7(2)12-9(14)8(3)13-10(15)16-11(4,5)6/h7-8H,1-6H3,(H,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONGLMOYFXKVCRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Direct Amidation and Peptide Coupling Approaches

The formation of the amide bond between the carboxylic acid of Boc-L-alanine and isopropylamine (B41738) is a critical step in the synthesis of N-Isopropyl 2-(boc-amino)propanamide. This can be achieved through direct amidation or, more commonly, via peptide coupling methodologies that utilize activating agents to facilitate the reaction.

Classical Coupling Reagents and Activators for Propanamide Formation

A variety of classical coupling reagents are employed to activate the carboxylic acid of Boc-alanine, enabling its efficient reaction with isopropylamine. These reagents are designed to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine. Common classes of coupling reagents include carbodiimides and phosphonium (B103445) or uronium salts. peptide.combachem.com

Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used. In the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), these reagents form an active ester intermediate that readily reacts with isopropylamine to yield the desired propanamide. The addition of HOBt is crucial for minimizing side reactions and reducing the risk of racemization at the chiral center of the alanine (B10760859) residue. peptide.com

Uronium and phosphonium salt-based reagents, including HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), offer high coupling efficiency and are often preferred for their rapid reaction times and the formation of soluble byproducts, which simplifies purification. bachem.com

Table 1: Comparison of Classical Coupling Reagents for Propanamide Formation

| Coupling Reagent/Activator | Additive | Typical Solvent(s) | General Yield Range | Key Advantages |

|---|---|---|---|---|

| EDC | HOBt | DMF, DCM | 80-95% | Water-soluble byproducts, mild conditions |

| DCC | HOBt | DCM, THF | 85-98% | High yields, cost-effective |

| HBTU | HOBt | DMF | 90-99% | Fast reaction times, low racemization |

| HATU | HOAt | DMF | 92-99% | Highly efficient, suitable for hindered couplings |

| PyBOP | --- | DMF, DCM | 90-98% | Good solubility of byproducts |

Data is representative of typical peptide coupling reactions and may vary based on specific reaction conditions.

One-Pot Synthetic Protocols for Amide Bond Construction

One such approach is the tandem direct reductive amination followed by N-Boc protection. nih.govnih.gov While this is more commonly applied for the formation of secondary amines, variations of one-pot procedures can be adapted for amide synthesis. A more direct one-pot amidation involves the use of reagents that facilitate the direct coupling of the carboxylic acid and amine without the need for pre-activation and isolation of an active ester. For instance, certain boron-based reagents have been shown to catalyze the direct amidation of N-Boc protected amino acids.

Another one-pot strategy involves the in-situ generation of an isocyanate from the Boc-protected amine, which then reacts with a suitable nucleophile. nih.gov However, for the synthesis of this compound, the more conventional one-pot peptide coupling approach is favored. This typically involves dissolving the Boc-L-alanine, isopropylamine, a coupling reagent, and a base in a suitable solvent and allowing the reaction to proceed to completion.

Table 2: Overview of a General One-Pot Amide Synthesis Protocol

| Step | Reagents and Conditions | Purpose |

|---|---|---|

| 1 | Boc-L-alanine, Isopropylamine, Coupling Reagent (e.g., HATU), Base (e.g., DIPEA) in an aprotic solvent (e.g., DMF) | All reactants are combined in a single vessel. |

| 2 | Stirring at room temperature for 1-4 hours | In-situ activation of the carboxylic acid and subsequent amidation. |

| 3 | Aqueous work-up and extraction | Removal of water-soluble byproducts and excess reagents. |

| 4 | Purification (e.g., column chromatography) | Isolation of the pure this compound. |

This represents a generalized protocol; specific conditions may vary.

Strategies for N-Boc Group Manipulation

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amine functionality in amino acids due to its stability under various reaction conditions and its facile removal under acidic conditions. nih.gov

Selective Deprotection Methodologies

The removal of the Boc group from this compound is typically achieved under acidic conditions. rsc.orgmdpi.comresearchgate.netnih.gov The choice of acid and reaction conditions can be tailored to ensure selective deprotection without affecting other acid-labile groups that may be present in more complex derivatives.

Commonly used reagents for Boc deprotection include trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate. peptide.comreddit.com The reaction proceeds via the formation of a stable tert-butyl cation, which is then scavenged. The resulting primary amine is typically obtained as a salt (e.g., trifluoroacetate (B77799) or hydrochloride), which can be neutralized in a subsequent step if the free amine is required.

Table 3: Common Reagents for Selective Boc Deprotection

| Reagent | Solvent | Typical Conditions | Comments |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% TFA in DCM, room temp, 30-60 min | Highly effective, volatile byproducts. |

| Hydrogen Chloride (HCl) | Dioxane, Ethyl Acetate | 4M HCl in dioxane, room temp, 1-2 hours | Provides the hydrochloride salt directly. |

| p-Toluenesulfonic acid (pTSA) | Protic solvents | Mild heating | A greener alternative to TFA. mdpi.com |

| Solid-supported acids | Various | Flow or batch conditions | Facilitates catalyst removal and product purification. rsc.orgresearchgate.net |

Reaction times and conditions can be optimized based on the specific substrate.

Orthogonal Protecting Group Strategies in Multi-Step Synthesis

In the context of multi-step synthesis, particularly in the construction of larger peptides or complex molecules, an orthogonal protecting group strategy is essential. nih.goviris-biotech.depeptide.comresearchgate.netbiosynth.com This approach allows for the selective removal of one protecting group in the presence of others. The Boc group, being acid-labile, is orthogonal to base-labile protecting groups like the 9-fluorenylmethoxycarbonyl (Fmoc) group and to groups that are removed by hydrogenolysis, such as the benzyloxycarbonyl (Cbz) group. iris-biotech.depeptide.com

For instance, if N-Isopropyl 2-(amino)propanamide (the deprotected form of the target molecule) is to be elongated at the N-terminus, an orthogonal protecting group would be required on other functional groups within the molecule. For example, a carboxylic acid side chain could be protected as a tert-butyl (tBu) ester, which is also acid-labile and would be removed concurrently with the Boc group. Alternatively, protecting it as a benzyl (B1604629) (Bzl) ester would allow for its selective removal by hydrogenolysis while the Boc group remains intact.

Table 4: Orthogonal Protecting Group Pairs with Boc

| Protecting Group 1 | Deprotection Condition | Protecting Group 2 (Orthogonal) | Deprotection Condition |

|---|---|---|---|

| Boc (N-terminus) | Acid (e.g., TFA) | Fmoc (Side chain amine) | Base (e.g., Piperidine) |

| Boc (N-terminus) | Acid (e.g., TFA) | Cbz (Side chain amine) | Hydrogenolysis (Pd/C, H₂) |

| Boc (N-terminus) | Acid (e.g., TFA) | Benzyl ester (Side chain carboxyl) | Hydrogenolysis (Pd/C, H₂) |

This table illustrates the principle of orthogonality in peptide synthesis.

Advanced Derivatization and Functionalization Reactions

Following the synthesis of this compound, or its deprotected analogue, various derivatization and functionalization reactions can be performed to introduce additional chemical diversity. These reactions can target the newly formed amide, the deprotected N-terminal amine, or potentially the propanamide backbone.

After removal of the Boc group, the resulting primary amine is a key site for further functionalization. It can undergo a wide range of reactions, including acylation to form more complex amides, alkylation, or reaction with isocyanates to form ureas. These modifications are fundamental in the synthesis of peptide libraries and in the development of new pharmaceutical agents. organic-chemistry.org

The amide nitrogen of the propanamide itself is generally unreactive. However, under specific conditions, such as in the presence of a strong base, it can be deprotonated and subsequently alkylated or acylated, although this is less common. More advanced strategies might involve the functionalization of the alanine methyl group, though this would require specialized and often harsh reaction conditions.

Further derivatization can also be achieved by incorporating functionalized analogues of alanine during the initial synthesis. For example, using a Boc-protected amino acid with a reactive side chain would yield a derivative of this compound that is readily available for further chemical modification.

Stereoselective Alkylation and Diversification at the α-Position

The α-position of the propanamide backbone in this compound is a primary site for stereoselective functionalization. The tert-butoxycarbonyl (Boc) protecting group on the α-amino moiety plays a crucial role in facilitating these transformations through the generation of a stabilized carbanion.

The process for α-alkylation of Nα-Boc-protected amino acids typically involves the formation of a dianion. google.com This is achieved by treating the N-protected amino acid with a strong, hindered base, such as potassium tert-butoxide, in an inert solvent like tetrahydrofuran (B95107) at low temperatures. google.com The first equivalent of the base deprotonates the carboxylic acid, and the second deprotonates the α-carbon, forming a dianion that can then be selectively alkylated at the α-position by an alkyl halide. google.com While this method is established for amino acids, its application to the corresponding amide, this compound, would require careful adaptation of the reaction conditions.

Another powerful strategy for achieving high diastereoselectivity in the alkylation of α-amino acid derivatives involves the use of chiral auxiliaries. For instance, novel chiral glycinamides have been successfully used to direct the stereoselective alkylation of their enolates. doi.org The enolate formation, typically using a lithium-based amide like lithium diisopropylamide (LDA), followed by the addition of an electrophile such as methyl iodide or benzyl bromide, can proceed with high diastereoselectivity, especially when additives like LiCl or DMPU are used. doi.org This approach could be conceptually applied to this compound, where the existing chirality at the α-carbon would influence the stereochemical outcome of the alkylation of a prochiral precursor.

The table below summarizes representative conditions and outcomes for the stereoselective alkylation of related N-protected amino acid derivatives, which can serve as a predictive model for the functionalization of this compound.

| Substrate Analogue | Base | Electrophile | Additive | Diastereomeric Ratio (dr) | Yield (%) |

| N-phthaloylglycinamide with (S,S)-chiral amine | LDA | Methyl Iodide | DMPU | 83:17 | 71 |

| N-phthaloylglycinamide with (S,S)-chiral amine | LDA | Benzyl Bromide | - | - | 61.7 |

This data is derived from studies on analogous systems and is presented to illustrate the potential for stereoselective alkylation. doi.org

C-H Functionalization Approaches in Related Amide Systems

Direct C-H functionalization represents a highly atom-economical and efficient strategy for molecular diversification. In the context of this compound, both the N-isopropyl group and the propanamide backbone present potential sites for such transformations. The development of these methods often relies on the use of directing groups to guide a transition metal catalyst to a specific C-H bond. nih.gov

The amide functionality itself can serve as a directing group. For instance, N-methoxy amides have been shown to be broadly applicable directing groups for Pd(II), Rh(III), and Ru(II) catalyzed C-H activation. nih.gov While this compound does not possess an N-methoxy group, the principle of using the inherent amide functionality to direct C-H functionalization is a key concept.

Rhodium-catalyzed C-H functionalization has been effectively used with imine-containing directing groups. acs.org More relevant to the target molecule, palladium-catalyzed C-H arylation has been achieved on a wide range of amines, including those with ethyl groups, by first converting the amine to a thioamide, which then acts as the directing group. nih.gov This approach allows for the enantioselective coupling of methylene (B1212753) C-H bonds with aryl boronic acids using chiral phosphoric acids as ligands. nih.gov This strategy could potentially be applied to the N-isopropyl group of this compound.

The following table outlines examples of C-H functionalization in related amide and amine systems, highlighting the potential for applying these methodologies to this compound.

| Substrate Type | Catalyst/Ligand | Functionalization Type | Key Features |

| Acyclic Thioamides | Pd2(dba)3 / Chiral Phosphoric Acid | α-C-H Arylation | High enantioselectivity (e.g., 98:2 er) |

| N-Acylisatins | [Rh(COD)Cl]2 | C-H Arylation | Amide acts as an internal directing group |

| Acyclic Amines | (–)-sparteine/Pd(0) | α-C-H Arylation | Enantioselective lithiation followed by cross-coupling |

This data is compiled from research on related systems to demonstrate the scope of C-H functionalization techniques. nih.govresearchgate.net

Stereochemistry and Asymmetric Synthesis of N Isopropyl 2 Boc Amino Propanamide Derivatives

Enantioselective Synthesis Approaches

The synthesis of single-enantiomer chiral compounds is a cornerstone of modern pharmaceutical chemistry. For N-Isopropyl 2-(boc-amino)propanamide derivatives, several key strategies are employed to achieve high levels of stereocontrol.

Chiral Auxiliary-Mediated Asymmetric Induction

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is established, the auxiliary can be removed and ideally recycled. wikipedia.org

One of the most effective classes of chiral auxiliaries for the asymmetric synthesis of α-amino acids and their derivatives are oxazolidinones, popularized by David Evans. In a typical sequence, an N-acylated oxazolidinone, derived from a commercially available amino alcohol, undergoes diastereoselective enolization followed by alkylation. The steric hindrance imposed by the substituents on the oxazolidinone ring directs the approach of the electrophile, leading to the formation of one diastereomer in high excess. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched carboxylic acid, which can then be amidated to produce compounds such as this compound.

Another notable class of chiral auxiliaries includes pseudoephedrine and its analogue, pseudoephenamine. wikipedia.orgnih.gov When pseudoephedrine is converted to the corresponding amide with a carboxylic acid, the α-proton can be selectively removed to form a chiral enolate. wikipedia.org Subsequent alkylation reactions proceed with high diastereoselectivity, controlled by the stereochemistry of the auxiliary. nih.gov For instance, the alkylation of a pseudoephenamine alaninamide derivative has been shown to produce quaternary α-methyl α-amino acids with high diastereoselectivity. nih.govharvard.edu The auxiliary can then be cleaved under mild conditions to afford the desired α-amino acid derivative. nih.gov

Table 1: Diastereoselective Alkylation of Pseudoephenamine (R)-alaninamide Pivaldimine

| Electrophile | Diastereoselectivity (dr) | Isolated Yield (%) |

| Benzyl (B1604629) bromide | >19:1 | 95 |

| Allyl iodide | >19:1 | 92 |

| Ethyl iodide | >19:1 | 88 |

| Methyl iodide | >19:1 | 83 |

This data is adapted from the asymmetric alkylation of a pseudoephenamine alaninamide derivative, a structurally related compound, to illustrate the principle of chiral auxiliary-mediated synthesis. harvard.edu

Transition Metal-Catalyzed Asymmetric Transformations

Transition metal catalysis offers a powerful and versatile platform for the enantioselective synthesis of chiral molecules, including amino acid derivatives. acs.orgmdpi.com These methods often involve the use of a chiral ligand that coordinates to a metal center, creating a chiral catalytic environment that can differentiate between the two enantiotopic faces of a prochiral substrate.

For the synthesis of chiral amines and amides, several transition metal-catalyzed reactions are of particular importance. Asymmetric hydrogenation of prochiral enamides, catalyzed by chiral rhodium or ruthenium phosphine (B1218219) complexes, is a well-established method for the synthesis of α-amino acid derivatives. The catalyst, bearing a chiral ligand such as a derivative of BINAP or DuPhos, facilitates the delivery of hydrogen to one face of the carbon-carbon double bond, resulting in the formation of one enantiomer in high excess.

Another powerful approach is the transition metal-catalyzed cross-coupling of α-aminoalkyl fragments. acs.org For instance, the palladium-catalyzed α-arylation of N-protected glycine (B1666218) esters using a chiral ligand can produce a variety of α-aryl α-amino acids with high enantioselectivity. mdpi.com While direct application to this compound is not widely reported, the principles of these catalytic systems are broadly applicable to the synthesis of chiral amino acid derivatives. researchgate.net

Biocatalytic Strategies for Stereoselective Access

Enzymes are highly efficient and exquisitely selective catalysts that operate under mild conditions, making them attractive tools for asymmetric synthesis. mdpi.com Lipases, proteases, and other hydrolases are commonly employed for the kinetic resolution of racemic mixtures of amino acids and their derivatives. mdpi.comnih.gov

In a typical enzymatic kinetic resolution, a racemic mixture of an N-protected amino acid ester is treated with a lipase (B570770) in the presence of an acyl donor. The enzyme selectively catalyzes the acylation of one enantiomer, leaving the other enantiomer unreacted. The acylated and unacylated products, now diastereomers, can be readily separated. This approach has been successfully applied to the resolution of various N-Boc protected amino acid esters. elsevierpure.com For example, the kinetic resolution of racemic 1-(isopropylamine)-3-phenoxy-2-propanol, a building block for beta-blockers, has been achieved with high enantioselectivity using lipase from Candida rugosa. mdpi.com

Alternatively, enzymatic dynamic kinetic resolution can be employed to convert a racemic starting material into a single enantiomer in theoretically 100% yield. In this process, the enzymatic kinetic resolution is coupled with in situ racemization of the slower-reacting enantiomer. This ensures that the entire starting material is converted into the desired enantiomerically pure product.

Stereochemical Analysis and Chiral Purity Determination

Ensuring the enantiomeric purity of this compound is paramount. Various analytical techniques are employed to determine the enantiomeric excess (e.e.) of a chiral compound.

Chromatographic Methods for Enantiomeric Excess Assessment (e.g., Chiral HPLC)

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used method for determining the enantiomeric purity of chiral compounds. rsc.orgnih.gov CSPs are designed to interact diastereomerically with the two enantiomers of a racemic analyte, leading to different retention times and allowing for their separation and quantification.

For N-Boc protected amino acids and their derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven to be particularly effective. rsc.org The choice of mobile phase, which typically consists of a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is crucial for achieving optimal separation. nih.gov The separation mechanism often involves a combination of hydrogen bonding, dipole-dipole interactions, and steric effects between the analyte and the chiral selector of the CSP. sigmaaldrich.com

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. Modern chiral HPLC methods are capable of detecting even trace amounts of the undesired enantiomer, providing a high degree of confidence in the stereochemical purity of the final compound.

Table 2: Chiral HPLC Separation Parameters for N-Boc-Amino Acid Derivatives

| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) |

| CHIRALPAK® IA | n-Hexane/Isopropanol (90:10, v/v) | 1.0 | 254 |

| CHIRALPAK® IC | n-Hexane/Isopropanol (90:10, v/v) | 1.0 | 254 |

| CHIRALCEL® OD-H | n-Hexane/Isopropanol (90:10, v/v) | 1.0 | 254 |

This table provides typical starting conditions for the chiral separation of N-Boc-amino acid derivatives, which would be optimized for the specific analysis of this compound. rsc.org

Conformational Preferences and Dynamic Stereochemistry (e.g., pyramidal nitrogen chirality)

The three-dimensional structure of this compound is not static but rather exists as an ensemble of rapidly interconverting conformers. The conformational preferences of the molecule are influenced by a variety of factors, including steric hindrance, hydrogen bonding, and the electronic effects of the substituents.

A key feature of the amide bond is its partial double-bond character, which results in a significant barrier to rotation around the C-N bond. This restricted rotation can lead to the existence of cis and trans isomers, although the trans conformation is generally favored in acyclic amides.

Theoretical studies on related N-acetyl-L-alanine N',N'-dimethylamide have shown that the accessible conformational space is significantly restricted, with a preference for extended conformations. bibliotekanauki.pl The presence of the N,N-dimethylamide group prevents the formation of certain intramolecular hydrogen bonds that are possible in amides with a secondary nitrogen, thus limiting the range of stable conformations. bibliotekanauki.pl Similar conformational constraints are expected to be present in this compound.

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of N-Isopropyl 2-(boc-amino)propanamide in solution. It provides detailed information about the chemical environment of individual hydrogen and carbon atoms, allowing for unambiguous assignment of the molecular structure and investigation of dynamic processes.

High-Resolution ¹H and ¹³C NMR Chemical Shift Analysis

High-resolution ¹H and ¹³C NMR spectra provide a detailed map of the molecule's atomic connectivity. The chemical shift (δ) of each nucleus is influenced by its local electronic environment, which is affected by shielding and deshielding effects from neighboring atoms and functional groups.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the tert-butyloxycarbonyl (Boc) group, the propanamide backbone, and the N-isopropyl group. The nine protons of the tert-butyl group typically appear as a prominent singlet due to their chemical equivalence. The protons of the propanamide and isopropyl moieties exhibit characteristic splitting patterns (e.g., doublets, triplets, quartets) due to spin-spin coupling with adjacent, non-equivalent protons, which can be analyzed using the n+1 rule. docbrown.info

The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon environment. The chemical shifts of the carbonyl carbons in both the amide and the Boc-carbamate groups are particularly noteworthy, appearing significantly downfield due to the deshielding effect of the electronegative oxygen atoms. mdpi.comdocbrown.info The positions of the aliphatic carbons are consistent with their respective bonding environments.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Boc (CH₃)₃ | Singlet | ~1.4 |

| Ala-CH₃ | Doublet | ~1.3 |

| Ala-CH | Multiplet | ~4.0 - 4.2 |

| Isopropyl-CH₃ | Doublet | ~1.1 |

| Isopropyl-CH | Multiplet | ~3.9 - 4.1 |

| Amide NH (Ala) | Broad Doublet | ~5.0 - 5.5 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Boc C=O | ~155 - 156 |

| Amide C=O | ~172 - 174 |

| Boc C(CH₃)₃ | ~80 |

| Boc C(CH₃)₃ | ~28 |

| Ala-CH | ~50 |

| Ala-CH₃ | ~18 |

| Isopropyl-CH | ~41 |

Dynamic NMR Studies of Rotational Barriers and Conformational Exchange

The amide bond within this compound possesses partial double-bond character, leading to hindered rotation around the C(O)-N axis. This phenomenon can give rise to distinct conformers or rotamers that may interconvert on the NMR timescale. montana.edusbq.org.br Dynamic NMR (DNMR) is a powerful technique used to study such conformational exchange processes and quantify the energy barriers associated with them. nih.gov

By acquiring NMR spectra at varying temperatures, the rate of this internal rotation can be monitored. At low temperatures, the rotation is slow, and separate signals for the different rotamers may be observed. As the temperature is increased, the rate of interconversion accelerates, causing these signals to broaden and eventually coalesce into a single, time-averaged signal at a specific coalescence temperature (Tc). nih.govacs.org

The free energy of activation (ΔG‡) for the rotational barrier can be calculated from the coalescence temperature and the frequency separation of the signals at low temperature. nih.gov For N,N-disubstituted amides, these barriers are often in the range of 12-80 kJ/mol. montana.edu The steric bulk of the Boc and isopropyl groups in this compound is expected to contribute to a significant rotational barrier.

Multidimensional NMR Approaches for Comprehensive Structural Assignments

While 1D NMR provides fundamental data, complex molecules often exhibit signal overlap. Multidimensional NMR experiments, such as 2D NMR, resolve these ambiguities by correlating signals across two frequency dimensions. nih.gov

For this compound, several 2D NMR techniques are instrumental for complete structural assignment:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It would be used to trace the connectivity within the alanine (B10760859) fragment (CH coupled to CH₃) and the isopropyl group (CH coupled to two CH₃ groups). acs.org

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbon atoms, providing an unambiguous link between the ¹H and ¹³C spectra.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique that provides information about a molecule's mass and, by extension, its elemental composition and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the mass of a molecule with extremely high precision, typically to four or more decimal places. This accuracy allows for the calculation of a unique elemental formula, serving as a powerful confirmation of the compound's identity. For this compound (C₁₁H₂₂N₂O₃), HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental compositions.

Table 3: Precise Mass Determination of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₂₂N₂O₃ |

| Monoisotopic Mass (Calculated) | 230.16304 Da |

| Expected [M+H]⁺ Ion | 231.17032 Da |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is a technique where a specific ion (the precursor ion, often the protonated molecule [M+H]⁺) is selected and then fragmented by collision-induced dissociation (CID). nih.gov The resulting fragment ions (product ions) are then analyzed, providing valuable structural information. nih.gov The fragmentation pattern is characteristic of the molecule's structure, revealing its weakest bonds and stable substructures.

For protonated this compound, characteristic fragmentation pathways would be expected:

Loss of the Boc group: A common and often dominant fragmentation pathway for Boc-protected compounds involves the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da).

Amide Bond Cleavage: Cleavage of the propanamide bond can occur, leading to fragments corresponding to the alanine and isopropylamine (B41738) moieties.

Loss of the Isopropyl Group: Fragmentation can also involve the cleavage of the N-isopropyl group.

The analysis of these fragmentation pathways provides a "fingerprint" that confirms the sequence and identity of the constituent parts of the molecule. wvu.edu

Table 4: Predicted Key MS/MS Fragment Ions for [M+H]⁺ of this compound

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) |

|---|---|---|

| 231.17 | C₄H₈ (isobutylene) | 175.11 |

| 231.17 | C₅H₈O₂ (Boc group - H) | 131.08 |

| 231.17 | C₃H₇N (isopropylamine) | 172.09 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups and probing the molecular structure of this compound. The vibrational spectrum is unique to the molecule and arises from the absorption or scattering of photons that excite molecular vibrations, such as stretching, bending, wagging, and twisting of chemical bonds.

The primary vibrational modes of interest include the N-H stretch, the carbonyl (C=O) stretches of the amide and carbamate (B1207046) groups, and the coupled C-N stretch and N-H bend of the amide linkage.

N-H Stretching Vibrations: The molecule contains two N-H groups, one in the secondary amide and one in the carbamate. In the solid state, these groups are expected to be involved in hydrogen bonding, which typically broadens the absorption bands and shifts them to lower wavenumbers compared to the gas phase. The N-H stretching vibrations are anticipated in the range of 3400-3200 cm⁻¹.

C-H Stretching Vibrations: The aliphatic C-H stretching modes from the methyl groups of the alanine, isopropyl, and tert-butyl components are expected to appear in the 3000-2850 cm⁻¹ region.

Carbonyl (C=O) Stretching Vibrations: This molecule possesses two distinct carbonyl groups. The carbamate C=O stretch of the Boc group typically appears at a higher frequency (1725-1700 cm⁻¹) compared to the amide C=O stretch (Amide I band). The Amide I band, which is primarily a C=O stretching vibration, is one of the most characteristic absorptions for amides and is expected in the 1680-1630 cm⁻¹ region. The exact position is sensitive to the degree of hydrogen bonding.

Amide II and III Bands: The Amide II band, arising from a coupling of the N-H in-plane bending and C-N stretching vibrations, is predicted to occur between 1570 and 1515 cm⁻¹. The Amide III band is a more complex vibration involving C-N stretching, N-H bending, and C-C stretching and is typically found in the 1300-1200 cm⁻¹ range.

Isopropyl and Tert-butyl Group Vibrations: The isopropyl group is characterized by a distinctive split C-H bending absorption around 1385-1380 cm⁻¹ and 1370-1365 cm⁻¹. The tert-butyl group of the Boc protecting group also shows strong characteristic C-H bending bands, typically around 1390 cm⁻¹ and a strong band at approximately 1365 cm⁻¹.

The table below summarizes the predicted key vibrational frequencies and their assignments for this compound.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch | Amide & Carbamate | 3400 - 3200 | Medium-Strong, Broad |

| C-H Stretch | Aliphatic (CH₃, CH) | 3000 - 2850 | Medium-Strong |

| C=O Stretch | Carbamate (Boc) | 1725 - 1700 | Strong |

| Amide I (C=O Stretch) | Secondary Amide | 1680 - 1630 | Strong |

| Amide II (N-H Bend, C-N Stretch) | Secondary Amide | 1570 - 1515 | Strong |

| C-H Bend | Isopropyl & Tert-butyl | 1390 - 1365 | Medium-Strong |

| Amide III (C-N Stretch, N-H Bend) | Secondary Amide | 1300 - 1200 | Medium |

X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique can reveal detailed information about bond lengths, bond angles, torsional angles, absolute configuration, and the nature of intermolecular interactions that dictate the crystal packing.

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound is required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic positions can be determined.

As the parent amino acid is L-alanine, the chiral center at the α-carbon (Cα) is expected to have an S-configuration. Single-crystal X-ray diffraction of a non-centrosymmetric crystal can unambiguously confirm this absolute configuration through the analysis of anomalous dispersion effects, often quantified by the Flack parameter.

Below is a table of crystallographic data for a structurally similar compound, tert-Butyl N-[(S)-3-isopropyl-2-oxooxetan-3-yl]carbamate, which also contains Boc and isopropyl groups, to illustrate the type of information obtained from a single-crystal X-ray analysis.

| Parameter | tert-Butyl N-[(S)-3-isopropyl-2-oxooxetan-3-yl]carbamate |

| Chemical Formula | C₁₁H₁₉NO₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.0475 (2) |

| b (Å) | 20.8957 (6) |

| c (Å) | 10.2928 (3) |

| β (°) | 94.675 (3) |

| Volume (ų) | 1296.34 (7) |

| Z | 4 |

Data obtained from a closely related structure for illustrative purposes. nih.gov

The crystal packing of this compound would be heavily influenced by hydrogen bonding. The molecule possesses two hydrogen bond donors (the N-H groups of the amide and carbamate) and three primary hydrogen bond acceptors (the C=O oxygen atoms of the amide and carbamate, and the carbamate ether oxygen).

Intermolecular Hydrogen Bonding: It is highly probable that the primary intermolecular interaction would be N—H···O=C hydrogen bonds. These bonds would link adjacent molecules together. Based on studies of similar Boc-protected amino acid derivatives, a common and highly stable motif involves the formation of dimers or chains. nih.gov For example, the carbamate N-H of one molecule may form a hydrogen bond with the carbamate C=O of a neighboring molecule, creating a centrosymmetric or pseudo-centrosymmetric dimer characterized by an R²₂(8) graph-set motif. nih.gov The amide N-H group could then link these dimers into extended one-dimensional chains or two-dimensional sheets.

Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding in this compound is limited due to the flexibility of the acyclic structure. While weak C-H···O interactions might occur, strong intramolecular N-H···O bonds are less likely as they would require the formation of sterically unfavorable small rings. The molecular conformation is more likely to be extended to facilitate stronger intermolecular hydrogen bonds.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Studies (e.g., Density Functional Theory - DFT)

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to study the electronic structure and energetics of N-Isopropyl 2-(boc-amino)propanamide. These calculations provide a fundamental understanding of the molecule's intrinsic properties.

The three-dimensional structure of this compound is not static; it exists as an ensemble of interconverting conformers. DFT calculations are used to locate the minimum-energy structures (stable conformers) and the transition states that connect them. The primary degrees of freedom are the rotations around the backbone dihedral angles, typically denoted as φ (phi), ψ (psi), and ω (omega).

For N-Boc-L-alanine derivatives, the ω angle of the propanamide bond is predominantly found in the more stable trans conformation (approaching 180°). The tert-butoxycarbonyl (Boc) group also has preferred orientations. The conformational energy landscape is often visualized using a Ramachandran plot, which maps the molecule's energy as a function of the φ and ψ dihedral angles. Studies on similar alanine-containing dipeptides show that the most stable conformations correspond to regions such as the β-sheet and the polyproline type II (PPII) helix. nih.gov

Geometry optimization using DFT, for instance at the B3LYP/6-31G(d) level of theory, can predict the relative energies of these conformers. researchgate.netscispace.com The bulky Boc and isopropyl groups introduce steric constraints that limit the accessible conformational space compared to simpler alanine (B10760859) dipeptides.

Table 1: Calculated Relative Energies of Plausible Conformers for this compound

| Conformer | Dihedral Angle (φ) | Dihedral Angle (ψ) | Relative Energy (kcal/mol) |

| β-sheet like | -130° | +140° | 0.00 |

| PPII-like | -75° | +145° | 0.85 |

| Right-handed α-helical like | -65° | -40° | 2.50 |

| Left-handed α-helical like | +55° | +50° | 3.10 |

Note: The data in the table is representative and based on typical values for N-Boc-alanine derivatives.

DFT calculations are a reliable method for predicting spectroscopic properties, which can aid in the interpretation of experimental data.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT, is a standard approach for calculating NMR isotropic shielding constants. nyu.edunih.gov These calculated values can be linearly scaled to predict experimental chemical shifts (δ). mdpi.com Such predictions are valuable for assigning ambiguous peaks in ¹H, ¹³C, and ¹⁵N NMR spectra. rsc.org For this compound, calculations would focus on key nuclei like the amide proton and nitrogen, the α-carbon and proton, and the carbons of the Boc and isopropyl groups.

Table 2: Representative Calculated vs. Experimental NMR Chemical Shifts (ppm)

| Atom | Calculated δ (ppm) | Typical Experimental δ (ppm) |

| Amide NH (Proton) | 6.8 | 6.5 - 7.5 |

| α-CH (Proton) | 4.1 | 4.0 - 4.3 |

| Amide C=O (Carbon) | 173.5 | 172 - 175 |

| α-CH (Carbon) | 51.2 | 50 - 53 |

| Amide NH (Nitrogen) | 120.1 | 118 - 122 |

Note: The data in the table is illustrative of the expected correlation between calculated and experimental values.

Vibrational Frequencies: Theoretical vibrational spectra can be computed from the second derivatives of the energy with respect to atomic positions. These calculations yield harmonic frequencies that are typically scaled by an empirical factor to account for anharmonicity and systematic errors in the DFT method. rsc.org Key vibrational modes for N-acyl amides include the Amide I band (primarily C=O stretch), Amide II band (N-H bend and C-N stretch), and the N-H stretch. researchgate.netnih.gov The calculated frequencies are sensitive to conformation and intramolecular hydrogen bonding.

DFT is instrumental in studying reaction mechanisms, such as the formation of the amide bond in this compound from N-Boc-L-alanine and isopropylamine (B41738). Computational studies can map the entire reaction pathway, identifying intermediates and, crucially, the transition state structures. rsc.org

The energy of the transition state determines the activation energy of the reaction, providing insights into reaction kinetics. For peptide coupling reactions, DFT calculations can compare the feasibility of different pathways, for example, those involving various coupling reagents or proceeding through different intermediates like an acyl azide. ijcce.ac.ir The calculations can elucidate the role of catalysts and solvent effects on the reaction barrier. rsc.org

Molecular Mechanics and Molecular Dynamics Simulations

While quantum methods provide high accuracy for smaller systems or single conformations, molecular mechanics and dynamics are essential for exploring the conformational flexibility and behavior of molecules over time, especially in a solvated environment.

Molecular Dynamics (MD) simulations model the movement of atoms over time by solving Newton's equations of motion, using a force field to describe the potential energy of the system. nih.govresearchgate.net For this compound, an MD simulation in an explicit solvent (like water) can reveal how the molecule explores different conformations. mit.edu

Starting from a minimized structure, the simulation shows the fluctuations and transitions between different low-energy states on the potential energy surface. nih.gov Analysis of the MD trajectory provides information on:

Conformational Stability: Identifying the most populated conformational states, which can be compared with the static picture from DFT.

Flexibility: Quantifying the motion in different parts of the molecule, such as the flexibility of the backbone versus the side chains. This is often analyzed by calculating the root-mean-square fluctuation (RMSF) of each atom.

Hydrogen Bonding: Assessing the dynamics of intra- and intermolecular hydrogen bonds, particularly the interaction between the amide N-H and carbonyl oxygen with solvent molecules.

MD simulations on alanine dipeptide and other small peptides have shown that these molecules are highly flexible and rapidly sample multiple conformational basins, such as α-helical and β-sheet regions, at room temperature. nih.govgithub.com

The accuracy of MD simulations is critically dependent on the quality of the underlying force field. d-nb.info Standard force fields like CHARMM, AMBER, and OPLS are parameterized for common biomolecules but may lack specific, highly accurate parameters for non-standard moieties like the Boc-protected N-terminus coupled to an isopropylamide.

The development of new force field parameters for such a fragment involves a systematic process: nih.govfrontiersin.org

Parameter Definition: Bond lengths, angles, dihedral terms, and partial atomic charges for the novel chemical group are defined.

Quantum Mechanical Target Data: High-level QM calculations (often DFT or higher) are performed on the molecule or a smaller analog. This includes geometry optimizations and potential energy scans along key dihedral angles to generate target data. nih.gov

Parameter Fitting: The force field parameters are optimized to reproduce the QM target data. For instance, dihedral parameters are adjusted so that the molecular mechanics potential energy surface matches the one calculated by QM. nih.gov

Validation: The new parameters are tested by running simulations and comparing the results against available experimental data, such as crystal structures or thermodynamic properties (e.g., density of the liquid phase). nih.gov

This process ensures that the force field can accurately model the conformational preferences and dynamics of this compound and related systems. nih.gov

In-depth Analysis of this compound Reveals Research Gap in Computational Chemistry

Despite the importance of this compound as a chemical intermediate, a thorough review of available scientific literature indicates a significant gap in the computational and theoretical analysis of its stereoselectivity and reaction pathways. Extensive searches for dedicated theoretical studies, such as those employing Density Functional Theory (DFT) or other molecular modeling techniques to investigate the synthesis and stereochemical outcomes of this specific compound, have not yielded any specific research findings.

While computational chemistry is a powerful tool for elucidating reaction mechanisms and predicting stereoselectivity in organic synthesis, it appears that this compound has not yet been the subject of such focused theoretical investigation. The scientific community has applied these methods to a wide array of other molecules to understand their electronic properties, reaction energy profiles, and the factors governing the formation of specific stereoisomers. However, data tables, detailed research findings, and specific computational models pertaining to the stereoselective synthesis of this compound are not present in the current body of published research.

This lack of specific computational studies means that a detailed discussion under the heading of "Theoretical Studies on Stereoselectivity and Reaction Pathways" cannot be constructed at this time. Further research in this area would be necessary to provide insights into the transition states, energy barriers, and non-covalent interactions that likely govern the stereochemical control in reactions involving this compound. Such studies would be invaluable for optimizing synthetic routes and for a more profound understanding of the compound's chemical behavior at a molecular level.

Applications in Chemical Synthesis and Methodology Development

Development of Chiral Catalysts and Ligands Utilizing N-Isopropyl 2-(boc-amino)propanamide Scaffolds

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. Chiral catalysts and ligands are essential tools for achieving high levels of stereocontrol in chemical reactions. Amino acid derivatives are frequently employed as scaffolds for these catalysts due to their ready availability in enantiopure forms.

This compound is a suitable starting material for the construction of various classes of chiral ligands. The Boc-protected amine allows for selective chemical transformations at other parts of the molecule, and its subsequent deprotection provides a nucleophilic site for further functionalization. The inherent chirality of the alanine (B10760859) backbone is transferred to the resulting ligand, which can then induce asymmetry in a catalytic process. For instance, C2-symmetric ligands, which are highly effective in many asymmetric transformations, can be synthesized from amino acid precursors. rsc.orgmdpi.comresearchgate.net These ligands coordinate with metal centers to create a chiral environment that directs the stereochemical outcome of reactions such as hydrogenations, allylic alkylations, and Diels-Alder reactions.

The isopropylamide moiety can influence the steric and electronic properties of the resulting catalyst, providing a means to fine-tune its reactivity and selectivity. By modifying the amino acid backbone and the amide substituent, libraries of ligands can be generated and screened for optimal performance in a specific asymmetric transformation.

Table 1: Potential Chiral Ligand Classes Derivable from Amino Acid Scaffolds

| Ligand Class | Structural Features | Potential Synthetic Role of this compound |

| Bis(oxazoline) (BOX) Ligands | C2-symmetric ligands with two oxazoline (B21484) rings. | Serves as a chiral backbone precursor after reduction of the amide and cyclization. |

| Phosphine (B1218219) Ligands (e.g., P,N-ligands) | Contain both phosphorus and nitrogen donor atoms. rsc.orgrsc.org | The deprotected amine can be functionalized with a phosphine group. rsc.org |

| N,N'-Dioxide Ligands | Act as neutral tetradentate ligands for various metal ions. rsc.org | Dimerization of the amino acid derivative can form the core scaffold. rsc.org |

| Salen-type Ligands | Schiff base ligands derived from salicylaldehyde (B1680747) and a diamine. | The core diamine component can be synthesized from the starting material. |

Precursors for the Synthesis of Conformationally Constrained Amino Acid Derivatives and Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced metabolic stability and oral bioavailability. A key strategy in their design is the introduction of conformational constraints to lock the molecule into a bioactive conformation, often mimicking secondary structures like β-turns. wjarr.comnih.govnih.gov

This compound is an excellent building block for peptidomimetics. The Boc group is a standard protecting group in solid-phase peptide synthesis, allowing for the stepwise assembly of peptide chains. nih.gov The isopropyl group on the amide nitrogen provides steric bulk, which can restrict the rotational freedom around the adjacent peptide bonds. This steric hindrance can be strategically employed to induce specific turn conformations in a peptide sequence. wjarr.com

By incorporating this and similar modified amino acid units, chemists can create foldamers—oligomers that adopt well-defined, predictable secondary structures. nih.gov These conformationally constrained derivatives are invaluable tools for studying protein-protein interactions and for developing new therapeutic agents.

Table 2: Examples of Peptidomimetic Structures and Scaffolds

| Peptidomimetic Type | Description | Relevance of this compound |

| β-Turn Mimetics | Scaffolds that mimic the 10-membered hydrogen-bonded loop of a β-turn. wjarr.comnih.gov | Can serve as the i+1 or i+2 residue, where its steric bulk helps to induce the turn. |

| Constrained Amino Acids | Amino acids with cyclic structures or bulky substituents to limit conformational freedom. nih.govrsc.org | The core alanine structure can be further modified to create more rigid analogues. |

| Peptoids | N-substituted glycine (B1666218) oligomers, resistant to proteolysis. nih.gov | While not a direct precursor, it exemplifies the principle of N-alkylation to control conformation. |

| Aza-peptides | Peptides where the α-carbon of one or more residues is replaced by a nitrogen atom. | The amide nitrogen of the starting material could be incorporated into such a backbone. |

Utility in the Construction of Complex Heterocyclic and Polycyclic Architectures

Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the core of a vast number of pharmaceuticals. Chiral amino acid derivatives are valuable starting materials for the enantioselective synthesis of these complex ring systems. nih.gov

This compound can be transformed into various intermediates suitable for cyclization reactions. For example, reduction of the amide followed by deprotection of the amine would yield a chiral 1,2-diamine derivative. This diamine can then be used in condensation reactions to form heterocycles such as piperazines or benzodiazepines. escholarship.org Alternatively, the α-carbon can be functionalized and then participate in intramolecular reactions to form lactams, piperidines, or other nitrogen-containing rings. beilstein-journals.org The use of a chiral starting material ensures that the resulting heterocyclic product is obtained in an enantiomerically enriched form, which is often crucial for biological activity.

Table 3: Potential Heterocyclic Systems from this compound

| Heterocyclic System | Synthetic Strategy | Key Intermediate from Precursor |

| Piperazine Derivatives | Cyclization of a 1,2-diamine with a dielectrophile. escholarship.org | Chiral N-isopropyl-1,2-propanediamine. |

| Lactams (e.g., Piperidinones) | Intramolecular cyclization of an amino acid derivative. | Functionalization at the terminal end of the molecule followed by cyclization. |

| Pyrrolidines | Reductive amination or other cyclization strategies. | Modification of the propanamide backbone to facilitate 5-membered ring closure. |

| Tetrahydroquinolines | Pictet-Spengler type reactions. beilstein-journals.org | Conversion to a chiral β-arylethylamine derivative. |

Design and Synthesis of Advanced Organic Materials and Functional Molecules

The principles of molecular recognition and self-assembly are increasingly being used to design advanced organic materials with unique properties. Molecules capable of forming predictable, non-covalent interactions, such as hydrogen bonds, are essential for building these supramolecular structures.

The amide group in this compound is a classic hydrogen bond donor and acceptor. By incorporating this unit into larger molecules, it is possible to program self-assembly processes. For example, oligomers containing this moiety could fold into helical structures or associate to form fibers, gels, or liquid crystalline phases. The chirality of the building block would be translated to the macroscopic level, resulting in materials with chiroptical properties.

Furthermore, this compound can serve as a chiral building block for the synthesis of larger functional molecules, such as macrocycles or dendritic structures. These molecules can be designed to have specific recognition sites for other molecules, acting as chiral sensors or hosts in host-guest chemistry. The combination of its chiral nature and its capacity for hydrogen bonding makes this compound a promising component for the development of new functional materials.

Table 4: Potential Applications in Materials Science

| Material/Molecule Type | Design Principle | Role of this compound |

| Supramolecular Gels | Self-assembly of small molecules into a fibrous network that traps solvent. | Provides hydrogen bonding sites and chiral information to guide fiber formation. |

| Chiral Polymers | Polymerization of chiral monomers. | Can be converted into a monomer and incorporated into a polymer backbone. |

| Macrocyclic Hosts | Synthesis of large ring structures with internal cavities. | Serves as a chiral spacer or recognition unit within the macrocycle. |

| Dendrimers | Stepwise growth of a branched molecular architecture. | Can be used as a chiral core or branching unit. |

Q & A

Basic: What are the standard synthetic routes for N-Isopropyl 2-(Boc-amino)propanamide, and how are intermediates purified?

Answer:

A common approach involves coupling Boc-protected amino acids with isopropylamine derivatives. For example, similar compounds like Boc-β-Ala-OH ( ) are synthesized via amidation reactions using coupling agents such as HATU or DCC. Purification typically employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Monitoring reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) ensures intermediate purity before deprotection .

Basic: How is the stability of the Boc protecting group evaluated during synthesis under varying pH conditions?

Answer:

The Boc group’s acid sensitivity requires stability testing in mildly acidic conditions (e.g., 10% TFA in DCM). Researchers monitor deprotection kinetics via HPLC or LC-MS, comparing retention times and mass spectra of intermediates before and after acid treatment. For instance, Boc-D-Ala-ol ( ) shows >95% stability in neutral aqueous buffers but rapid cleavage (t₁/₂ <30 min) in TFA .

Advanced: How can polarized IR-LD spectroscopy and ab initio calculations resolve ambiguities in molecular conformation?

Answer:

IR-LD spectroscopy, combined with oriented crystal suspensions in nematic liquid crystals (), provides dichroic ratios to assign vibrational modes to specific molecular axes. Ab initio calculations (e.g., DFT at B3LYP/6-31G*) predict bond angles and vibrational frequencies, enabling cross-validation. Discrepancies between experimental and computed spectra (e.g., carbonyl stretching modes) may indicate crystal packing effects or solvent interactions, resolved by refining computational models with implicit solvation .

Advanced: What methodologies address contradictions between single-crystal X-ray data and spectroscopic results for amide derivatives?

Answer:

Divergences often arise from dynamic vs. static structures. For example, X-ray data () may show planar amide bonds, while IR spectra () suggest partial pyramidalization due to hydrogen bonding. To reconcile these, researchers use variable-temperature NMR to probe conformational flexibility and molecular dynamics simulations (AMBER/CHARMM force fields) to model thermal motions. Statistical error analysis (e.g., R-factors in XRD) and confidence intervals in spectral deconvolution are critical .

Basic: Which analytical techniques are optimal for assessing purity and stereochemical integrity?

Answer:

- HPLC: Reverse-phase C18 columns with UV detection (210 nm for amide bonds) quantify purity (>98% required for bioactive studies).

- Chiral GC/MS: Differentiates enantiomers using β-cyclodextrin columns ().

- NMR: ¹H/¹³C DEPT spectra confirm Boc group presence (δ ~1.4 ppm for tert-butyl) and isopropyl coupling (δ ~1.2 ppm, doublet) .

Advanced: How can researchers design experiments to study stereochemical effects on biological activity?

Answer:

- Stereoselective Synthesis: Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipases) to isolate enantiomers ( ).

- Molecular Docking: Compare R/S configurations (AutoDock Vina) against target proteins (e.g., proteases).

- Biological Assays: Dose-response curves (IC₅₀) for each enantiomer in cell-based models, with statistical significance tested via ANOVA (p<0.05) .

Basic: What protocols mitigate hygroscopicity and degradation during long-term storage?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.